molecular formula C17H20N2O B4942352 3-[(4-phenyl-1-piperazinyl)methyl]phenol

3-[(4-phenyl-1-piperazinyl)methyl]phenol

Cat. No. B4942352
M. Wt: 268.35 g/mol
InChI Key: HZMCPYNCRFAQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-phenyl-1-piperazinyl)methyl]phenol, commonly known as PMP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.39 g/mol. PMP is known for its ability to bind to various receptors in the brain and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

PMP acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of PMP is not fully understood, but it is thought to modulate the activity of these receptors in a way that can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects in various animal models and in vitro studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PMP has also been shown to have anxiolytic and antidepressant effects in various animal models. In addition, PMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMP is its ability to bind to various receptors in the brain, which makes it a useful tool for studying the function and distribution of these receptors. PMP is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one of the limitations of PMP is its potential toxicity and side effects, which may limit its use in certain experiments. In addition, PMP has a relatively short half-life, which may make it difficult to use in certain experimental designs.

Future Directions

There are several potential future directions for research on PMP. One area of interest is the development of new analogs of PMP that may have improved pharmacological properties and reduced toxicity. Another area of interest is the use of PMP as a radioligand in PET imaging studies to visualize the distribution and density of receptors in the brain. Finally, further research is needed to better understand the mechanism of action of PMP and its potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of PMP involves the reaction of 4-phenylpiperazine with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of PMP is typically around 70-80% and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

PMP has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to bind to various receptors in the brain including the serotonin 5-HT1A and dopamine D2 receptors, which are involved in the regulation of mood and behavior. PMP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of receptors in the brain.

properties

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMCPYNCRFAQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Phenylpiperazin-1-yl)methyl]phenol

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